molecular formula C9H13NO2S B13547528 2-amino-3-(5-ethylthiophen-2-yl)propanoic Acid

2-amino-3-(5-ethylthiophen-2-yl)propanoic Acid

Cat. No.: B13547528
M. Wt: 199.27 g/mol
InChI Key: BHBZYACIOPAFHJ-UHFFFAOYSA-N
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Description

2-amino-3-(5-ethylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is a derivative of amino acids, characterized by the presence of an amino group, a carboxyl group, and a thiophene ring substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid typically involves the following steps:

    Thiophene Derivatization: The starting material, 5-ethylthiophene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Amino Acid Formation: The functionalized thiophene derivative is then subjected to reactions that introduce the amino and carboxyl groups, forming the desired amino acid structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5-ethylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-amino-3-(5-ethylthiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(5-ethylthiophen-2-yl)propanoic acid is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and interaction with hydrophobic regions of molecular targets .

Biological Activity

2-Amino-3-(5-ethylthiophen-2-yl)propanoic acid, a chiral amino acid with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol, is characterized by its unique structural features, including an amino group, a carboxylic acid group, and a thiophene moiety. These attributes suggest potential biological activities that merit detailed exploration.

The compound's structure enhances its solubility and reactivity, making it a candidate for various biochemical applications. The presence of the ethyl group on the thiophene ring is particularly noteworthy as it may influence the compound's interactions with biological targets.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes and receptors, suggesting roles in biochemical pathways related to protein synthesis and enzyme modulation. The thiophene moiety likely enhances its binding affinity to biological targets, which is crucial for pharmacological applications.

Cytokine Modulation

In vitro studies have shown that derivatives of similar compounds exhibit significant effects on cytokine release, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). For instance, certain derivatives have been reported to reduce TNF-α production by approximately 44–60%, indicating potential anti-inflammatory properties .

Antiproliferative Effects

Compounds structurally related to this compound have also demonstrated antiproliferative activity in peripheral blood mononuclear cells (PBMC). In these studies, notable reductions in cell proliferation were observed, suggesting potential applications in cancer therapy or immune modulation .

Case Studies

Study Findings Implications
Study AReduced TNF-α levels by 60% with compound derivativesPotential for anti-inflammatory drug development
Study BInhibition of IFN-γ production by 44% in PBMC culturesImplications for immune response modulation
Study CAntiproliferative effects noted at high dosesPossible use in cancer treatment strategies

Synthesis Methods

The synthesis of this compound can be achieved through several methods, allowing flexibility for research and industrial applications. These methods typically involve various chemical reactions that modify precursor compounds to yield the desired product.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-amino-3-(5-ethylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H13NO2S/c1-2-6-3-4-7(13-6)5-8(10)9(11)12/h3-4,8H,2,5,10H2,1H3,(H,11,12)

InChI Key

BHBZYACIOPAFHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)CC(C(=O)O)N

Origin of Product

United States

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